

A Guide to Inter-Laboratory Comparison of Guibourtinidol Quantification

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Compound of Interest

Compound Name: **Guibourtinidol**

Cat. No.: **B15215378**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantitative results for the flavonoid **Guibourtinidol**, based on a representative inter-laboratory study. The objective is to highlight the importance of standardized methodologies in achieving reproducible and accurate quantification, which is critical for research, quality control, and clinical development of natural products. The data and protocols presented herein are designed to serve as a practical reference for professionals in the field.

Quantitative Data Summary

An inter-laboratory comparison was conducted to assess the proficiency of different laboratories in quantifying **Guibourtinidol** in a standardized sample. Three laboratories were provided with a reference sample containing a certified **Guibourtinidol** concentration of 25.0 $\mu\text{g/mL}$. Each laboratory analyzed the sample in triplicate using a harmonized High-Performance Liquid Chromatography (HPLC) protocol.

The performance of each laboratory was evaluated using a z-score, a common statistical tool in proficiency testing.^{[1][2][3]} A z-score between -2 and +2 is generally considered satisfactory.

Laboratory ID	Replicate 1 ($\mu\text{g/mL}$)	Replicate 2 ($\mu\text{g/mL}$)	Replicate 3 ($\mu\text{g/mL}$)	Mean ($\mu\text{g/mL}$)	Std. Dev.	Accuracy (%)	Z-Score*	Performance
Lab A	24.5	25.1	24.8	24.8	0.30	99.2%	-0.33	Satisfactory
Lab B	22.9	23.5	23.1	23.2	0.31	92.8%	-2.95	Unsatisfactory
Lab C	25.8	26.3	25.5	25.9	0.40	103.6%	+1.48	Satisfactory

*Z-Score calculated based on the assigned value (25.0 $\mu\text{g/mL}$) and a target standard deviation for proficiency assessment of 0.61 $\mu\text{g/mL}$.

Experimental Protocols

The following is a detailed methodology provided to all participating laboratories for the quantification of **Guibourtinidol**. Adherence to a standardized protocol is crucial for minimizing inter-laboratory variability.[4][5]

Sample Preparation

- Stock Solution: A primary stock solution of **Guibourtinidol** (1000 $\mu\text{g/mL}$) was prepared by dissolving 10 mg of certified reference material in 10 mL of methanol.
- Calibration Standards: A series of calibration standards (1, 5, 10, 25, 50 $\mu\text{g/mL}$) were prepared by serial dilution of the stock solution with the mobile phase.
- Test Sample: The inter-laboratory comparison sample was provided in a ready-to-use format and stored at 4°C until analysis.
- Filtration: Prior to injection, all solutions (standards and sample) were filtered through a 0.45 μm syringe filter to remove particulate matter.

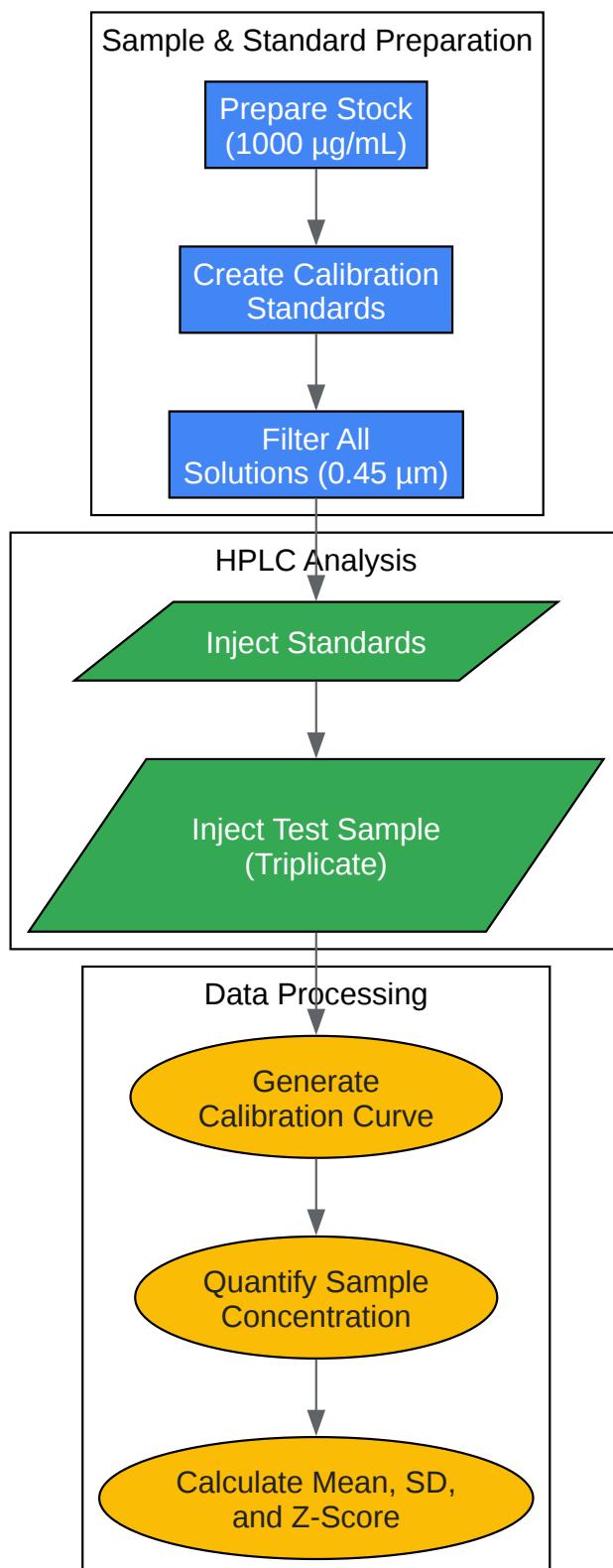
HPLC-UV Method

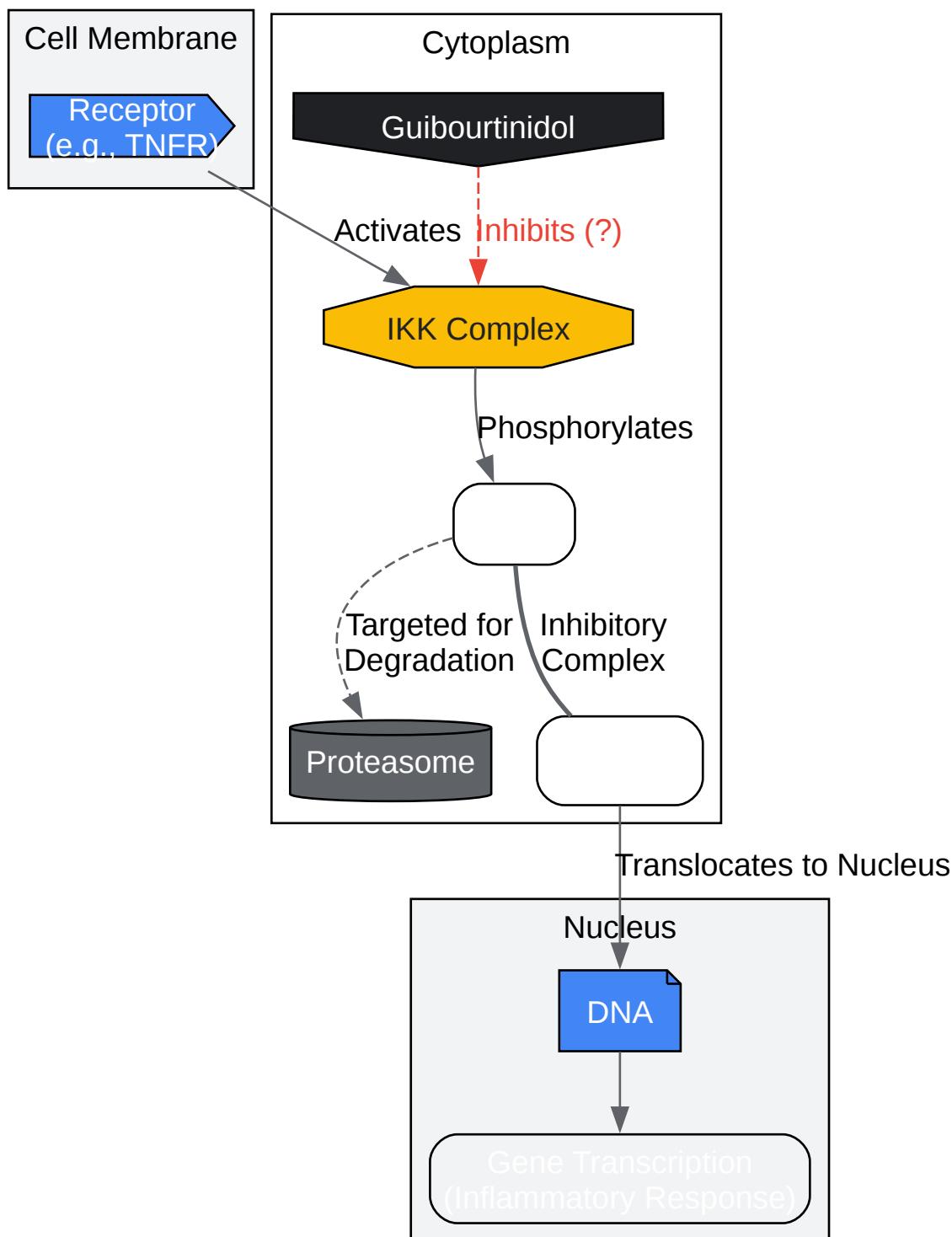
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and reliable technique for the quantification of flavonoids.[6][7][8]

- Instrument: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (30:70 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Quantification: A calibration curve was generated by plotting the peak area against the concentration of the standards. The concentration of **Guibourtinidol** in the test sample was determined from this curve.

Experimental Workflow Diagram

The diagram below illustrates the standardized workflow followed by the participating laboratories.



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